9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-
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Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-: is an organoborane compound widely used in organic chemistry. This compound is known for its high regioselectivity and stereoselectivity in various chemical reactions. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration of 1,5-cyclooctadiene: The most common method for preparing 9-Borabicyclo[3.3.1]nonane involves the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C.
Borane-Methyl Sulfide Complex: Another method involves the hydroboration of 1,5-cyclooctadiene with borane-methyl sulfide in solvents other than tetrahydrofuran.
Industrial Production Methods: The compound is commercially available as a solution in tetrahydrofuran and as a solid. Industrial production typically follows the synthetic routes mentioned above, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Hydroboration: It is widely used in hydroboration reactions due to its high regioselectivity and stereoselectivity.
Common Reagents and Conditions:
Hydroboration: Often performed in ethereal solvents like tetrahydrofuran.
Oxidation: Uses hydrogen peroxide and aqueous potassium hydroxide.
Major Products:
Reduction: Amides to amines.
Hydroboration: Terminal alcohols.
Oxidation: Terminal alcohols.
Scientific Research Applications
Chemistry:
Hydroboration Reagent: Used extensively in hydroboration-oxidation reactions to achieve high regioselectivity.
Suzuki Reactions: Useful in Suzuki coupling reactions due to its ability to form stable organoborane intermediates.
Biology and Medicine:
Reduction of Peroxo Esters: Employed to reduce peroxo esters to alcohols without reducing the peroxo linkage.
Industry:
Synthesis of Organic Compounds: Used in the synthesis of various organic compounds, including dienes, enynes, and allenes.
Mechanism of Action
The compound exerts its effects primarily through hydroboration reactions. The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover . This mechanism allows for high regioselectivity and stereoselectivity in the formation of organoborane intermediates.
Comparison with Similar Compounds
Borane-Tetrahydrofuran Complex: Another hydroboration reagent but less regioselective compared to 9-Borabicyclo[3.3.1]nonane.
Borane-Methyl Sulfide Complex: Similar in function but differs in the solvent system used for hydroboration.
Uniqueness:
Properties
CAS No. |
146432-19-1 |
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Molecular Formula |
C11H17B |
Molecular Weight |
160.07 g/mol |
InChI |
InChI=1S/C11H17B/c1-2-9-12-10-5-3-6-11(12)8-4-7-10/h9-11H,1,3-8H2 |
InChI Key |
KBYFVQXAGDAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C=C=C |
Origin of Product |
United States |
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